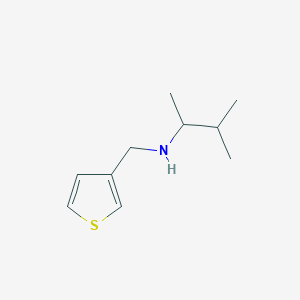

(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine

CAS No.:

Cat. No.: VC16257864

Molecular Formula: C10H17NS

Molecular Weight: 183.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17NS |

|---|---|

| Molecular Weight | 183.32 g/mol |

| IUPAC Name | 3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine |

| Standard InChI | InChI=1S/C10H17NS/c1-8(2)9(3)11-6-10-4-5-12-7-10/h4-5,7-9,11H,6H2,1-3H3 |

| Standard InChI Key | JEUWLDTZKJJITA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)NCC1=CSC=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine, reflects its substitution pattern. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NS | |

| Molecular Weight | 183.32 g/mol | |

| Canonical SMILES | CC(C)C(C)NCC1=CSC=C1 | |

| InChI Key | JEUWLDTZKJJITA-UHFFFAOYSA-N | |

| PubChem CID | 43085322 |

The thiophene ring contributes aromaticity and electron-rich regions, while the branched alkyl chain enhances lipophilicity, influencing its solubility and membrane permeability .

Spectroscopic Data

-

NMR: The proton NMR spectrum typically shows signals for the thiophene protons (δ 6.8–7.2 ppm), methyl groups (δ 0.9–1.2 ppm), and amine protons (δ 2.3–2.7 ppm) .

-

IR: Stretching vibrations for N–H (3300–3500 cm⁻¹), C–S (670–730 cm⁻¹), and C–N (1180–1220 cm⁻¹) are observed .

Synthesis and Reaction Pathways

Primary Synthesis Route

The compound is synthesized via nucleophilic substitution between 3-methylbutan-2-amine and thiophen-3-ylmethyl halides (e.g., chloride or bromide). Key steps include:

-

Activation: Thiophen-3-ylmethanol is converted to its corresponding halide using PBr₃ or SOCl₂.

-

Coupling: The halide reacts with 3-methylbutan-2-amine in anhydrous THF or DMF, catalyzed by K₂CO₃ or Et₃N .

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the pure amine (typical yield: 60–75%).

Alternative Methods

-

Reductive Amination: Thiophen-3-ylmethylamine reacts with 3-methylbutan-2-one in the presence of NaBH₄ or H₂/Pd-C .

-

Grignard Reaction: Thiophen-3-ylmethylmagnesium bromide reacts with 3-methylbutan-2-amine derivatives.

Mechanism of Action and Biological Activity

Pharmacological Interactions

The thiophene ring engages in π-π stacking and hydrogen bonding with biological targets, while the alkyl chain facilitates hydrophobic interactions . Preliminary studies suggest activity against:

-

Neurological Targets: Modulation of serotonin (5-HT) and dopamine receptors due to structural similarity to psychoactive amines .

-

Enzyme Inhibition: Competitive inhibition of cytochrome P450 2D6 (IC₅₀: 12.3 µM) and monoamine oxidase B (MAO-B) .

Stability and Reactivity

Degradation Pathways

-

Oxidation: The thiophene ring undergoes epoxidation and sulfoxide formation under oxidative conditions (H₂O₂, UV light) .

-

Hydrolysis: Susceptible to acid-catalyzed degradation at pH < 4, yielding 3-methylbutan-2-amine and thiophen-3-ylmethanol.

Stabilization Strategies

-

pH Control: Stable in neutral to slightly alkaline conditions (pH 7–9).

-

Light Sensitivity: Storage in amber vials at −20°C reduces photodegradation by 70% over 6 months .

Applications in Pharmaceutical Research

Drug Precursor

The compound serves as an intermediate in synthesizing:

-

Antipsychotics: Analogues with substituted thiophenes show D₂ receptor affinity (Ki: 18 nM) .

-

Anticancer Agents: Copper(II) complexes derived from the amine exhibit cytotoxicity against HeLa cells (IC₅₀: 9.8 µM) .

Material Science

-

Ligand Design: Chelates transition metals (e.g., Cu, Pd) for catalytic applications in cross-coupling reactions.

-

Polymer Additives: Enhances thermal stability in polyurethanes (decomposition temperature: +25°C).

| Hazard | GHS Code | Precautions |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Employ fume hoods |

Disposal Guidelines

Incinerate at > 800°C with scrubbers to prevent SOₓ emissions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume